molecular formula C13H20N4O2 B13435713 Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate CAS No. 1393442-71-1

Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate

Cat. No.: B13435713
CAS No.: 1393442-71-1
M. Wt: 264.32 g/mol
InChI Key: HFSPQZLSFXQQND-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-diaminophenyl with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate include other piperazine derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which includes both a piperazine ring and a 3,4-diaminophenyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1393442-71-1

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-2-19-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8,14-15H2,1H3

InChI Key

HFSPQZLSFXQQND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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